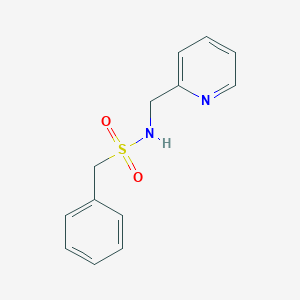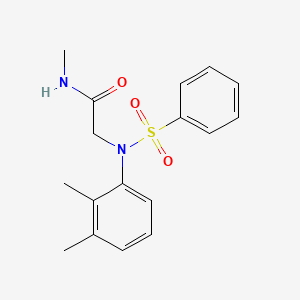![molecular formula C16H13FN4O B5605796 N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5605796.png)
N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine is a compound of interest in various scientific studies due to its structural complexity and potential applications. This compound, belonging to the triazole class, is characterized by a 1,2,4-triazole ring, a core structure in many biologically active molecules.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves multi-step organic syntheses where functional groups such as amines, alcohols, and carbonyl groups are carefully protected to avoid undesired side reactions. For instance, amines can be protected by benzyl groups, which are later removed by hydrogenation, demonstrating the complexity and careful control required in synthesizing such compounds (Hwang et al., 2016).
Molecular Structure Analysis
Crystal structure determination through single-crystal X-ray diffraction is a common method for analyzing the molecular structure of triazole derivatives. These studies provide detailed information on the crystalline arrangement, intermolecular hydrogen bonding, and overall three-dimensional network structure of compounds, contributing to a deeper understanding of their chemical behavior (叶姣 et al., 2015).
Chemical Reactions and Properties
Triazole compounds can undergo various chemical reactions, including cyclisation, S-benzylation, and Fries rearrangement, depending on their functional groups and reaction conditions. These reactions are crucial for the synthesis of specific derivatives with intended biological or physical properties (R. Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, thermal stability, and crystalline structure, are significantly influenced by their molecular arrangement and intermolecular interactions. These properties are essential for determining the compound's suitability for various applications, including its potential use in materials science and pharmaceuticals (K. Xie et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound and related compounds, are closely related to their electronic structure, which can be analyzed through spectroscopic methods and density functional theory (DFT) calculations. These analyses help in understanding the compound's behavior in various chemical environments and under different reaction conditions (E. Mengesha et al., 2018).
Eigenschaften
IUPAC Name |
(E)-1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-16-7-2-1-5-14(16)10-22-15-6-3-4-13(8-15)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSVZTXZSLTXNB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=NN3C=NN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=N/N3C=NN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-5-methyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5605717.png)
![6-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5605722.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5605731.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5605736.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)

![1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5605754.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5605762.png)

![3-[5-(2-bromophenyl)-2-furyl]acrylic acid](/img/structure/B5605767.png)

![1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5605770.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5605776.png)
